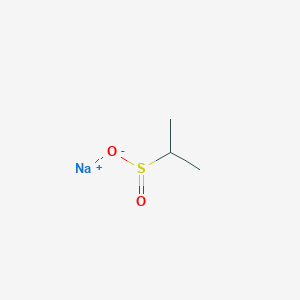

Sodium propane-2-sulfinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;propane-2-sulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2S.Na/c1-3(2)6(4)5;/h3H,1-2H3,(H,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJOHNUOJMKNMLA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635608 | |

| Record name | Sodium propane-2-sulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4160-19-4 | |

| Record name | Sodium propane-2-sulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sodium propane-2-sulfinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Concepts: Understanding Sodium Propane-2-sulfinate

An In-depth Technical Guide to Sodium Propane-2-sulfinate (CAS 4160-19-4) for Advanced Chemical Synthesis

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the synthesis, properties, and application of this compound. The narrative synthesizes established chemical principles with practical, field-proven insights to facilitate its effective use in the laboratory.

This compound (also known as sodium isopropylsulfinate) is an organosulfur salt with the chemical formula C₃H₇NaO₂S.[1] It is a stable, solid reagent primarily valued as a precursor to the isopropylsulfonyl (i-PrSO₂) moiety. This functional group is of significant interest in medicinal chemistry and materials science due to its ability to modulate the steric and electronic properties of a molecule, often improving pharmacokinetic profiles such as solubility and metabolic stability. This guide will explore the practical aspects of handling, synthesizing, and utilizing this versatile reagent.

Physicochemical & Structural Data

Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 4160-19-4 | [1] |

| Molecular Formula | C₃H₇NaO₂S | [1] |

| Molecular Weight | 130.14 g/mol | [1] |

| IUPAC Name | sodium;propane-2-sulfinate | [1][2] |

| Appearance | Colorless or white solid | [3] |

| SMILES | CC(C)S(=O)[O-].[Na+] | [1] |

Synthesis Protocol: From Sulfonyl Chloride to Sulfinate

This compound is most commonly prepared by the reduction of its corresponding sulfonyl chloride. The following protocol provides a reliable, high-yield method suitable for a standard laboratory setting.

Causality of Reagent Choice

The core of this transformation is the reduction of propane-2-sulfonyl chloride. Sodium sulfite (Na₂SO₃) is an ideal reducing agent for this purpose as it is inexpensive, easy to handle, and its oxidized byproduct (sodium sulfate) is readily removed. Sodium bicarbonate (NaHCO₃) is included to act as a base, neutralizing the acidic byproducts generated during the reaction, thereby maintaining a favorable reaction environment and preventing side reactions.[4]

Detailed Step-by-Step Methodology[3][4]

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium sulfite (2.0 eq.) and sodium bicarbonate (2.0 eq.) in an appropriate volume of distilled water (e.g., 8 mL per 10 mmol of sulfonyl chloride).

-

Reaction Initiation: While stirring the aqueous solution, add propane-2-sulfonyl chloride (1.0 eq.) portion-wise.

-

Heating: Heat the reaction mixture to 80 °C and maintain this temperature with vigorous stirring for approximately 6 hours. The progress can be monitored by TLC or LC-MS by quenching a small aliquot.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the water under reduced pressure using a rotary evaporator.

-

Isolation: The resulting solid residue contains the desired this compound along with inorganic salts. For many applications, this crude mixture can be used directly.[4] For higher purity, the product can be isolated from the salts by dissolving the residue in ethanol, filtering off the insoluble inorganic salts, and evaporating the ethanol.[3] The pure product is obtained as a colorless solid.[3]

Synthesis Workflow Diagram

Caption: Laboratory workflow for the synthesis of this compound.

Core Applications in Drug Development & Synthesis

This compound's utility lies in its role as a robust nucleophile, enabling the formation of sulfones through reactions with various electrophiles.

Nucleophilic Sulfonylation

The sulfinate anion is a soft nucleophile that readily reacts with carbon-based electrophiles, such as alkyl halides or activated alcohols, in classic Sₙ2 reactions. This is a cornerstone transformation for installing the isopropylsulfonyl group into drug candidates.

Case Study: In the development of novel antileishmanial agents, researchers used this compound to displace a chloromethyl group on a 3-nitroimidazo[1,2-a]pyridine core.[4][5][6] The reaction proceeded smoothly in DMSO at room temperature, demonstrating the reagent's efficacy under mild conditions.[4] Similarly, in the synthesis of pyrido[3,4-d]pyrimidine derivatives for cancer treatment, it was used to displace a fluorine atom via nucleophilic aromatic substitution at elevated temperatures in DMSO.[7]

General Reaction Mechanism: Sₙ2 Sulfonylation

Caption: Nucleophilic attack by the sulfinate anion to form a sulfone.

Metal-Catalyzed Cross-Coupling

Beyond classical Sₙ2 chemistry, sodium sulfinates are competent coupling partners in transition-metal-catalyzed reactions. For instance, they can be used in copper-catalyzed cross-coupling reactions with aryl or vinyl halides to form the corresponding sulfones, expanding their synthetic utility.[8]

Analytical Characterization

Confirmation of the compound's identity and purity is crucial.

-

Nuclear Magnetic Resonance (NMR): For this compound dissolved in D₂O, the expected signals are:

-

Mass Spectrometry (MS): ESI-MS will show the mass of the propane-2-sulfinate anion.

-

Infrared (IR) Spectroscopy: Will show characteristic strong S=O stretching bands for the sulfinate group.

Safety & Handling

As a standard laboratory chemical, appropriate precautions must be taken.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[9]

-

Precautionary Measures: Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[9] Wash hands thoroughly after handling.[9] Use in a well-ventilated area.

References

- 1. This compound | C3H7NaO2S | CID 23685748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. rsc.org [rsc.org]

- 4. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore [mdpi.com]

- 5. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN119894893A - Sulfone substituted pyrido [3,4-D ] pyrimidine derivatives for the treatment of cancer - Google Patents [patents.google.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. 4160-19-4 | this compound | Ambeed.com [ambeed.com]

A Comprehensive Technical Guide to Sodium Propane-2-Sulfinate and Its Synonyms in Chemical Literature

Introduction: Unveiling a Versatile Reagent in Modern Synthesis

In the landscape of modern organic synthesis and drug discovery, the strategic installation of sulfonyl groups is a cornerstone of molecular design. The isopropylsulfonyl moiety, in particular, is of growing interest due to its ability to modulate the physicochemical properties of parent molecules, enhancing solubility, metabolic stability, and target engagement. At the heart of introducing this functional group is the often-understated yet highly effective reagent, Sodium propane-2-sulfinate .

This technical guide serves as an in-depth resource for researchers and drug development professionals. It moves beyond a simple catalog of names to provide a comprehensive understanding of this reagent's identity, properties, and applications. We will delve into the causality behind its reactivity, present validated experimental protocols, and offer insights grounded in established chemical principles to empower scientists in their research endeavors.

Part 1: Nomenclature and Identification: A Guide to Synonyms and Identifiers

Navigating chemical literature requires a firm grasp of a compound's various names and identifiers. Misidentification can lead to confusion and flawed experimental design. This compound is known by several names, each with its own prevalence in different contexts.

The formal IUPAC name for this compound is This compound [1]. However, in commercial catalogs, patents, and research articles, a variety of synonyms are frequently used. Understanding these alternatives is critical for comprehensive literature searches and clear communication.

One of the most common synonyms is sodium isopropylsulfinate [1]. This name emphasizes the isopropyl (propane-2-yl) group and is widely recognized. Another prevalent variant is Isopropylsulfinic acid, sodium salt , which explicitly names the parent acid[1].

For unambiguous identification, the CAS (Chemical Abstracts Service) Registry Number is the industry standard. For this compound, the CAS number is 4160-19-4 [1]. This identifier should be used to confirm the identity of the reagent from commercial suppliers and in database searches.

The following table summarizes the key identifiers and synonyms for this compound.

| Identifier Type | Identifier | Primary Sources |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 4160-19-4 | PubChem, Ambeed[1][2] |

| Common Synonyms | Sodium isopropylsulfinate | PubChem[1] |

| Isopropylsulfinic acid, sodium salt | PubChem[1] | |

| Sodium 2-propanesulfinate | PubChem[1] | |

| 2-Propanesulfinic acid sodium salt | PubChem[1] | |

| Molecular Formula | C₃H₇NaO₂S | PubChem[1] |

| Molecular Weight | 130.14 g/mol | PubChem[1] |

| InChI Key | NJOHNUOJMKNMLA-UHFFFAOYSA-M | PubChem[1] |

| SMILES | CC(C)S(=O)[O-].[Na+] | PubChem[1] |

It is crucial to distinguish this compound from its more oxidized counterpart, Sodium propane-2-sulfonate . The sulfonate has the formula C₃H₇NaO₃S and contains a sulfur atom in a higher oxidation state (S(VI)) compared to the sulfinate (S(IV)). This structural difference results in profoundly different chemical reactivity.

Part 2: Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is fundamental to its effective and safe use. As a salt, this compound is a solid at room temperature, typically appearing as a white or colorless powder[3].

Solubility and Stability: While comprehensive quantitative solubility data in a wide range of organic solvents is not readily available in the literature, its utility in solvents like Dimethyl Sulfoxide (DMSO) for nucleophilic substitution reactions is well-documented[4][5][6][7][8]. The solubility of sodium sulfinates, in general, can be modest in many organic solvents, a critical consideration when designing reaction conditions[9]. They are typically bench-stable, moisture-insensitive solids, which makes them easier to handle compared to more reactive sulfonylating agents like sulfonyl chlorides[10][11]. For long-term storage, it is advisable to keep the compound in a tightly sealed container in a cool, dry place[12].

Analytical Characterization: The structure of this compound can be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Infrared (IR) Spectroscopy: The sulfinate group (S=O) typically exhibits strong stretching vibrations in the region of 1000-1100 cm⁻¹.

Safety and Handling: According to available safety data, this compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[2][12]. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder[2][12].

Part 3: Chemical Reactivity and Synthetic Applications

This compound is a versatile reagent primarily utilized in two key modes of reactivity: as a nucleophile to form sulfones, and as a precursor to the isopropylsulfonyl radical for C-H functionalization and addition reactions. This dual reactivity makes it a valuable tool in the synthesis of complex molecules, particularly in the field of medicinal chemistry.

Nucleophilic Sulfonylation: The Synthesis of Isopropyl Sulfones

The most prevalent application of this compound is as a sulfur-centered nucleophile in Sₙ2 reactions to construct isopropyl sulfones. The sulfinate anion attacks an electrophilic carbon center, displacing a leaving group (e.g., a halide) to form a new C-S bond. This transformation is fundamental in the synthesis of various pharmaceutical candidates.

Causality of Reactivity: The choice of solvent is critical for this reaction's success. Aprotic polar solvents, such as DMSO or DMF, are typically employed because they effectively solvate the sodium cation while leaving the sulfinate anion relatively free and highly nucleophilic. The reaction often requires elevated temperatures to overcome the activation energy barrier, particularly with less reactive electrophiles.

Application in Drug Discovery: A notable example is in the development of novel antileishmanial agents. Researchers have utilized this compound to displace a chloromethyl group on a 3-nitroimidazo[1,2-a]pyridine scaffold. This reaction, performed in DMSO at room temperature, efficiently yields the corresponding isopropyl sulfone derivative, a key structural modification aimed at improving the pharmacokinetic profile of the drug candidate[4][5][7][8].

Another significant application is in the synthesis of cancer therapeutics. In a patent describing pyrido[3,4-d]pyrimidine derivatives as potential cancer treatments, this compound is used to displace a fluorine atom on the heterocyclic core via nucleophilic aromatic substitution (SₙAr). This reaction requires high temperatures (130-140 °C) in DMSO to proceed, highlighting the stability of the reagent under forcing conditions[6].

Caption: Workflow for Nucleophilic Sulfonylation.

Radical Generation and C-H Functionalization

Beyond its nucleophilic character, this compound can serve as a precursor to the isopropylsulfonyl radical (iPrSO₂•). This reactive intermediate is typically generated via a Single Electron Transfer (SET) process, often initiated by a chemical oxidant or through photoredox catalysis.

Mechanism of Radical Generation: The sulfinate anion can be oxidized by one electron to form a sulfonyl radical. This process is often facilitated by transition metals or strong oxidants. Once formed, the sulfonyl radical can participate in various transformations. While the related alkyl radicals (formed by subsequent SO₂ extrusion) are widely used in C-H functionalization (Minisci-type reactions), the direct use of the sulfonyl radical in addition reactions is also a key pathway[13][14][15].

Caption: Generation of Isopropylsulfonyl Radical via SET.

The reactivity of alkyl sulfinates in radical pathways offers a powerful method for the late-stage functionalization of complex molecules, a highly desirable strategy in drug discovery programs. This approach allows for the direct installation of the isopropylsulfonyl group onto heterocycles without the need for pre-functionalization, often with regioselectivity governed by the electronic properties of the substrate.

Part 4: Experimental Protocols

This section provides detailed, step-by-step methodologies synthesized from the literature. These protocols are intended as a guide and may require optimization based on the specific substrate and laboratory conditions.

Protocol 1: Synthesis of this compound

This procedure is adapted from a general method for preparing sodium sulfinates from the corresponding sulfonyl chloride.

Materials:

-

Propane-2-sulfonyl chloride

-

Sodium sulfite (Na₂SO₃)

-

Sodium bicarbonate (NaHCO₃)

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine propane-2-sulfonyl chloride (1.0 eq), sodium sulfite (2.0 eq), and sodium bicarbonate (2.0 eq) in distilled water (approx. 0.8 mL per mmol of sulfonyl chloride)[8].

-

Heat the reaction mixture to 80 °C and stir vigorously for 6 hours[8]. The reaction progress can be monitored by TLC or LC-MS by quenching a small aliquot.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the water under reduced pressure using a rotary evaporator.

-

The resulting solid residue is the crude this compound, which is often of sufficient purity to be used in subsequent steps without further purification[3][8].

Causality and Trustworthiness: This is a self-validating system. The use of sodium sulfite as a reducing agent for the sulfonyl chloride is a classic and robust transformation. Sodium bicarbonate acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion. The product is isolated by simple removal of the aqueous solvent, and its identity can be confirmed by NMR as described in Part 2[3].

Protocol 2: Nucleophilic Sulfonylation of a Chloromethylated Heterocycle

This protocol is a generalized procedure based on the synthesis of antileishmanial drug candidates[5][8].

Materials:

-

Substrate (e.g., 8-bromo-6-chloro-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine) (1.0 eq)

-

This compound (3.0 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

-

To a solution of the chloromethylated heterocycle (1.0 eq) in anhydrous DMSO (approx. 20 mL per mmol of substrate), add this compound (3.0 eq) in one portion[8].

-

Stir the reaction mixture at room temperature for 15 hours[8]. The progress of the reaction should be monitored by TLC or LC-MS.

-

Upon completion, pour the reaction mixture slowly into a beaker containing an ice-water mixture. This will cause the organic product to precipitate[5][8].

-

Collect the solid product by vacuum filtration and wash it with water.

-

Dry the solid under reduced pressure.

-

If necessary, purify the product by silica gel column chromatography (e.g., using dichloromethane as the eluent) to afford the pure isopropyl sulfone[7].

Expertise and Insights: The use of a threefold excess of the sulfinate nucleophile helps to ensure the reaction goes to completion. DMSO is the solvent of choice due to its ability to dissolve the reagents and facilitate the Sₙ2 reaction. The precipitation workup is an effective and straightforward method for initial product isolation, taking advantage of the product's likely low solubility in water.

Conclusion

This compound, along with its synonyms like sodium isopropylsulfinate, is a robust and versatile reagent with significant applications in modern organic synthesis and drug development. Its dual reactivity as both a potent nucleophile and a precursor to sulfonyl radicals allows for the strategic installation of the valuable isopropylsulfonyl moiety into a wide range of molecular scaffolds. By understanding its nomenclature, physicochemical properties, and the causal factors behind its reactivity, researchers can confidently and effectively employ this reagent to advance their scientific objectives. The protocols and insights provided in this guide are intended to form a solid foundation for the practical application of this compound in the laboratory.

References

- [Supporting Information for a relevant chemical synthesis study].

Sources

- 1. This compound | C3H7NaO2S | CID 23685748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4160-19-4 | this compound | Ambeed.com [ambeed.com]

- 3. rsc.org [rsc.org]

- 4. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN119894893A - Sulfone substituted pyrido [3,4-D ] pyrimidine derivatives for the treatment of cancer - Google Patents [patents.google.com]

- 7. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 8. mdpi.com [mdpi.com]

- 9. Alkyl Sulfinates: Formal Nucleophiles for Synthesizing TosMIC Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds | Semantic Scholar [semanticscholar.org]

- 12. fluorochem.co.uk [fluorochem.co.uk]

- 13. Alkyl Sulfinates for Radical Cross-Coupling - Enamine [enamine.net]

- 14. researchgate.net [researchgate.net]

- 15. Alkyl sulfinates as cross-coupling partners for programmable and stereospecific installation of C(sp3) bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

The Isopropylsulfonyl Moiety: A Comprehensive Guide to the Synthetic Utility of Sodium Propane-2-sulfinate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of the Sulfonyl Group in Modern Chemistry

The sulfonyl functional group (R-SO₂-R') is a cornerstone in the architecture of a vast array of functional molecules, from life-saving pharmaceuticals to advanced materials.[1] Its remarkable stability, unique stereoelectronic properties, and ability to modulate the physicochemical characteristics of a molecule have cemented its importance in drug discovery and development.[2][3] Among the various reagents available for the introduction of a sulfonyl group, sodium sulfinates (RSO₂Na) have emerged as particularly versatile and user-friendly synthons.[4][5] These bench-stable, odorless, and moisture-insensitive crystalline solids offer a safer and more manageable alternative to traditional reagents like sulfonyl chlorides.[4]

This technical guide focuses specifically on sodium propane-2-sulfinate (also known as sodium isopropylsulfinate), a reagent that allows for the introduction of the valuable isopropylsulfonyl moiety. We will delve into its preparation, its multifaceted reactivity, and its application in the synthesis of diverse organosulfur compounds. This document is designed to be a practical resource, providing not only theoretical understanding but also actionable experimental protocols and insights into the causality behind methodological choices.

I. The Reagent: Preparation and Properties of this compound

While some sodium sulfinates are commercially available, a reliable in-house preparation is often necessary and economical. The most common and straightforward method for synthesizing this compound is through the reduction of the corresponding propane-2-sulfonyl chloride.[4][6]

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₃H₇NaO₂S | [3] |

| Molecular Weight | 130.14 g/mol | [3] |

| Appearance | White crystalline solid | General knowledge |

| CAS Number | 4160-19-4 | [3] |

| Solubility | Soluble in water, moderately soluble in polar organic solvents like ethanol and DMF. | General knowledge |

Experimental Protocol: Laboratory-Scale Synthesis of this compound

This protocol is adapted from the general and well-established method of reducing sulfonyl chlorides.[6]

Objective: To synthesize this compound from propane-2-sulfonyl chloride.

Materials:

-

Propane-2-sulfonyl chloride

-

Sodium sulfite (Na₂SO₃)

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Ethanol

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium sulfite (2.0 eq.) and sodium bicarbonate (2.0 eq.) in deionized water.

-

Addition of Sulfonyl Chloride: While stirring vigorously, slowly add propane-2-sulfonyl chloride (1.0 eq.) to the aqueous solution. The reaction is exothermic, and the addition should be controlled to maintain a manageable temperature.

-

Reaction: Heat the mixture to 70-80 °C and maintain it at this temperature with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by taking aliquots and checking for the disappearance of the starting sulfonyl chloride.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Remove the water under reduced pressure using a rotary evaporator to obtain a solid residue.

-

Purification: Add hot ethanol to the residue and heat to reflux to dissolve the this compound, leaving behind the inorganic salts. Filter the hot solution through a Büchner funnel to remove the insoluble inorganic byproducts.

-

Crystallization and Isolation: Allow the ethanolic filtrate to cool to room temperature and then place it in an ice bath to induce crystallization of the product. Collect the white crystalline solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Causality and Self-Validation:

-

Sodium sulfite acts as the reducing agent, converting the sulfonyl chloride to the sulfinate salt.

-

Sodium bicarbonate is crucial for neutralizing the hydrochloric acid formed as a byproduct of the reaction, preventing side reactions and maintaining a favorable pH.

-

The use of a water/ethanol solvent system is a classic choice for this type of reaction, providing good solubility for both the inorganic salts and the starting sulfonyl chloride, while also facilitating the purification by crystallization.

-

Recrystallization from ethanol is an effective method for separating the desired organic salt from the inorganic starting materials and byproducts. The purity of the final product can be verified by NMR spectroscopy and melting point determination.

II. The Core Directive: C-S Bond Formation

This compound is a versatile nucleophile and radical precursor, enabling the formation of carbon-sulfur bonds through various mechanisms. This section will explore its application in key synthetic transformations.

A. Nucleophilic Sulfonylation: Synthesis of Isopropyl Sulfones

In its most straightforward application, the sulfinate anion acts as a nucleophile, displacing a leaving group on an electrophilic carbon center to form a sulfone. This is a classic Sₙ2 reaction.[4]

The reaction proceeds via a standard bimolecular nucleophilic substitution pathway. The sulfinate anion, with its lone pair on the sulfur atom, attacks the electrophilic carbon, leading to the displacement of a leaving group (e.g., halide, tosylate).

Caption: Nucleophilic substitution (Sₙ2) mechanism for sulfone synthesis.

This protocol is based on the synthesis of biologically active benzimidazole derivatives, highlighting the importance of the isopropylsulfonyl moiety in medicinal chemistry.[7][8][9]

Objective: To synthesize a 1-isopropylsulfonyl-2-amine benzimidazole derivative via nucleophilic substitution.

Materials:

-

2-aminobenzimidazole

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Propane-2-sulfonyl chloride

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Schlenk flask and nitrogen line

Procedure:

-

Deprotonation: To a stirred suspension of 2-aminobenzimidazole (1.0 eq.) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 eq.) portion-wise.

-

Anion Formation: Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

Sulfonylation: Cool the reaction mixture back to 0 °C and add a solution of propane-2-sulfonyl chloride (1.1 eq.) in anhydrous DMF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Quenching and Extraction: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired 1-isopropylsulfonyl-2-amine benzimidazole.

Causality and Self-Validation:

-

Sodium hydride is a strong, non-nucleophilic base used to deprotonate the benzimidazole nitrogen, forming a nucleophilic anion.

-

Anhydrous DMF is used as a polar aprotic solvent, which is ideal for Sₙ2 reactions as it solvates the cation but not the nucleophile, thus enhancing its reactivity.

-

The reaction is performed under a nitrogen atmosphere to prevent quenching of the highly reactive sodium hydride and the benzimidazole anion by atmospheric moisture.

-

The workup with saturated aqueous sodium bicarbonate ensures the removal of any acidic impurities.

-

Purification by column chromatography is a standard and effective method for isolating the target compound from any unreacted starting materials or side products. The structure and purity of the final product should be confirmed by NMR and mass spectrometry.

B. Radical Sulfonylation: Synthesis of Vinyl Sulfones

This compound can also serve as a precursor to the isopropylsulfonyl radical (i-PrSO₂•), which can participate in addition reactions with alkenes and alkynes to form vinyl sulfones. These reactions are often initiated by an oxidant or by photoredox catalysis.[10][11]

The reaction is initiated by the oxidation of the sulfinate salt to a sulfonyl radical. This radical then adds to the double bond of an alkene to form a carbon-centered radical intermediate. Subsequent oxidation and elimination steps lead to the formation of the vinyl sulfone.

Caption: General mechanism for the radical sulfonylation of alkenes.

This protocol is a representative example of the synthesis of vinyl sulfones from sodium sulfinates and a suitable precursor.[12]

Objective: To synthesize isopropyl vinyl sulfone from this compound and 1,2-dibromoethane.

Materials:

-

This compound

-

1,2-dibromoethane

-

N,N-dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Standard workup and purification equipment

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and potassium carbonate (2.0 eq.) in DMF.

-

Addition of Dibromide: Add 1,2-dibromoethane (1.2 eq.) to the stirred solution.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction by TLC.

-

Workup: After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extraction and Washing: Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield isopropyl vinyl sulfone.

Causality and Self-Validation:

-

1,2-dibromoethane serves as the vinyl source. The reaction likely proceeds through an initial nucleophilic substitution to form a bromoethyl sulfone, followed by a base-mediated elimination of HBr.

-

Potassium carbonate acts as the base to promote the elimination step.

-

DMF is a suitable polar aprotic solvent for this transformation.

-

The aqueous workup is essential to remove the DMF and inorganic salts.

-

The purity and structure of the final product should be confirmed by spectroscopic methods (NMR, IR).

III. Comparative Analysis: this compound in Context

While this compound is a valuable reagent, it is important to understand its place among other sulfinating agents. The choice of reagent can significantly impact reaction outcomes.

| Sulfonylating Agent | Structure | Advantages | Disadvantages |

| This compound | (CH₃)₂CHSO₂Na | Bench-stable, odorless, easy to handle, introduces the isopropyl group. | May have lower reactivity than sulfonyl chlorides in some cases. |

| Propane-2-sulfonyl Chloride | (CH₃)₂CHSO₂Cl | Highly reactive, readily available. | Pungent odor, moisture-sensitive, corrosive, generates HCl byproduct. |

| Sodium p-Toluenesulfinate | p-CH₃C₆H₄SO₂Na | Bench-stable, widely used, introduces the tolyl group. | Aromatic sulfone products may have different biological and physical properties compared to alkyl sulfones. |

| Sodium Methanesulfinate | CH₃SO₂Na | Simple, introduces the methylsulfonyl group. | The resulting methyl sulfones can have different properties compared to the bulkier isopropyl sulfones. |

IV. The Isopropylsulfonyl Moiety in Drug Discovery

The incorporation of the isopropylsulfonyl group into a molecule can have profound effects on its biological activity and pharmacokinetic properties.[3][13] The bulky yet relatively non-polar isopropyl group can enhance binding to hydrophobic pockets in target proteins. Furthermore, the sulfonyl group itself is a strong hydrogen bond acceptor and is metabolically stable.

A notable example is the synthesis of 1-isopropylsulfonyl-2-amine benzimidazole derivatives, which have shown potent anti-hepatitis B virus (HBV) activity.[8] The presence of the isopropylsulfonyl group at the 1-position of the benzimidazole core was found to be crucial for the observed biological activity. This underscores the importance of having reliable synthetic methods to access such structures for structure-activity relationship (SAR) studies in drug discovery programs.

V. Conclusion and Future Outlook

This compound is a versatile and practical reagent for the introduction of the isopropylsulfonyl moiety into organic molecules. Its stability, ease of handling, and diverse reactivity make it a valuable tool in the synthesis of a wide range of organosulfur compounds, including those with significant potential in medicinal chemistry. The methodologies outlined in this guide, from its preparation to its application in nucleophilic and radical reactions, provide a solid foundation for researchers to leverage the unique properties of this reagent in their synthetic endeavors.

Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems for C-S bond formation using this compound, including photoredox and electrochemical methods. Furthermore, the exploration of new applications of isopropylsulfonyl-containing compounds in materials science and agrochemicals remains a promising avenue for investigation.

References

-

PrepChem. Synthesis of 1-isopropylsulfonyl-2-amino-6-(α-hydroxycarbonylmethylenebenzyl)benzimidazole. Available from: [Link]

-

Organic Chemistry Frontiers. Visible-light-induced copper-catalyzed regiodivergent C(sp3)-sulfonylation of oxime esters with sodium sulfinates. Available from: [Link]

-

MDPI. Copper-Catalyzed Redox Coupling of Nitroarenes with Sodium Sulfinates. Available from: [Link]

-

Organic Chemistry Frontiers. Copper-catalyzed three-component 1,2-aryl sulfonylation of vinylarenes and 1,3-dienes with sodium sulfinates. Available from: [Link]

-

PMC. Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates. Available from: [Link]

-

Organic Chemistry Portal. An Economical and Convenient Synthesis of Vinyl Sulfones. Available from: [Link]

-

PubMed. Identification of 1-isopropylsulfonyl-2-amine Benzimidazoles as a New Class of Inhibitors of Hepatitis B Virus. Available from: [Link]

-

PMC. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. Available from: [Link]

- Google Patents. US20020013493A1 - Process for preparing a sulfinate.

-

PubMed. 1-(sulfonyl)-5-(arylsulfonyl)indoline as activators of the tumor cell specific M2 isoform of pyruvate kinase. Available from: [Link]

-

PMC. Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of benzimidazoles. Available from: [Link]

-

PMC. Sodium iodide-mediated synthesis of vinyl sulfides and vinyl sulfones with solvent-controlled chemical selectivity. Available from: [Link]

-

Organic Syntheses. Ethanesulfonic acid, 2-bromo-, sodium salt. Available from: [Link]

-

MDPI. Design, Synthesis and In Vitro Evaluation of Spirooxindole-Based Phenylsulfonyl Moiety as a Candidate Anti-SAR-CoV-2 and MERS-CoV-2 with the Implementation of Combination Studies. Available from: [Link]

-

Organic Syntheses. phenyl vinyl sulfone and sulfoxide. Available from: [Link]

-

RSC Publishing. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. Available from: [Link]

-

ResearchGate. Selected synthetic protocols for the synthesis of sulfones or sulfinates. Available from: [Link]

-

PubMed. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Available from: [Link]

-

MDPI. Oxysulfonylation of Alkynes with Sodium Sulfinates to Access β-Keto Sulfones Catalyzed by BF 3 ·OEt 2. Available from: [Link]

-

PMC. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Available from: [Link]

Sources

- 1. Iodine-Mediated Photocatalytic Disulfonylation of Allenes with Sodium Sulfinates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound | C3H7NaO2S | CID 23685748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Vinyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]

- 5. Sodium iodide-mediated synthesis of vinyl sulfides and vinyl sulfones with solvent-controlled chemical selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. Identification of 1-isopropylsulfonyl-2-amine benzimidazoles as a new class of inhibitors of hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Sulfonylation of Aryl Halides by Visible Light/Copper Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US20020013493A1 - Process for preparing a sulfinate - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Mechanism of Action of Sodium Propane-2-Sulfinate in Sulfonylation

Foreword: The Strategic Importance of the Sulfonyl Group in Modern Drug Discovery

In the landscape of medicinal chemistry, the sulfonyl group (–SO₂–) stands as a cornerstone pharmacophore. Its presence in a molecule can profoundly influence solubility, metabolic stability, and target-binding affinity. The deliberate introduction of this moiety, a process known as sulfonylation, is therefore a critical strategy in the design of novel therapeutics. From the sulfonamide antibiotics that revolutionized medicine to contemporary targeted therapies, the impact of the sulfonyl group is undeniable. This guide delves into the mechanistic intricacies of a particularly versatile and increasingly popular reagent in the synthetic chemist's arsenal: sodium propane-2-sulfinate. Unlike traditional sulfonylating agents like sulfonyl chlorides, which are often corrosive and moisture-sensitive, sodium sulfinates are generally stable, easy-to-handle solids, offering a more benign and efficient route to complex organosulfur compounds.[1][2] This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core mechanisms governing sulfonylation reactions mediated by this compound, thereby empowering more strategic and effective molecular design.

The Multifaceted Reactivity of this compound

This compound (CH₃)₂CHSO₂Na, is a readily accessible and stable salt.[3][4] Its utility in organic synthesis is remarkably broad, extending beyond simple sulfonylation. Depending on the reaction conditions, it can serve as a precursor to sulfonylating (RSO₂–), sulfenylating (RS–), or sulfinylating (RSO–) species.[1][2] This versatility stems from its ability to participate in diverse reaction pathways, including nucleophilic, electrophilic, and, most notably for sulfonylation, radical reactions.[1] The focus of this guide is its role as a progenitor of the propan-2-sulfonyl radical, a highly reactive intermediate that drives the formation of robust carbon-sulfur and nitrogen-sulfur bonds.

The Core Mechanism: A Radical-Mediated Pathway

The predominant mechanism for sulfonylation using this compound involves the generation of a sulfonyl radical.[5][6] This process can be initiated through several methods, each with its own set of advantages and substrate scope considerations.

Generation of the Propan-2-Sulfonyl Radical

The initial and most critical step is the single-electron oxidation of the sulfinate salt to form the corresponding sulfonyl radical. This can be achieved through various means:

-

Chemical Oxidation: The use of metallic oxidants such as manganese(III) or cerium(IV) salts can effectively trigger the formation of sulfonyl radicals.[7]

-

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful and mild method for generating sulfonyl radicals from sodium sulfinates.[5][8] This technique often employs a photocatalyst that, upon excitation with visible light, can oxidize the sulfinate.

-

Electrochemical Synthesis: Organic electrosynthesis provides an environmentally friendly alternative, using an electric current to drive the oxidation of the sulfinate, thus avoiding the need for chemical oxidants.[6][9]

The general scheme for the generation of the propan-2-sulfonyl radical is depicted below:

Figure 1: Generation of the propan-2-sulfonyl radical from this compound via single-electron transfer.

Radical Addition and Propagation

Once generated, the electrophilic propan-2-sulfonyl radical readily participates in addition reactions with electron-rich substrates, such as alkenes, alkynes, or arenes.[5][7] This addition forms a new carbon-centered radical, which can then be trapped or undergo further transformations to yield the final sulfonylated product.

The general workflow for the sulfonylation of an alkene is illustrated below:

Figure 2: General mechanism for the radical sulfonylation of an alkene.

Applications in the Synthesis of Bioactive Molecules

The methodologies employing this compound are instrumental in the synthesis of key structural motifs found in numerous pharmaceuticals and agrochemicals.

Synthesis of Sulfonamides

Sulfonamides are a critical class of compounds with a wide range of biological activities.[1][2] The reaction of this compound with amines, often mediated by an oxidizing agent, provides a direct and efficient route to N-sulfonylated products.[1]

Synthesis of Sulfones

Sulfones are another important functional group in medicinal chemistry. The addition of the propan-2-sulfonyl radical to alkenes and alkynes is a common strategy for the synthesis of vinyl, allyl, and β-keto sulfones.[1][2]

Experimental Protocols

The following protocols are representative examples of how this compound can be employed in sulfonylation reactions.

Synthesis of this compound

While commercially available, this compound can also be synthesized in the laboratory. A common method involves the reduction of propane-2-sulfonyl chloride.

| Step | Procedure | Notes |

| 1 | To a solution of sodium sulfite (1.2 eq.) in water, add propane-2-sulfonyl chloride (1.0 eq.) dropwise at 0 °C. | The reaction is exothermic. Maintain the temperature below 10 °C. |

| 2 | After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours. | Monitor the reaction by TLC or LC-MS. |

| 3 | Concentrate the reaction mixture under reduced pressure. | |

| 4 | The resulting solid is triturated with ethanol, filtered, and dried under vacuum to yield this compound. | The product is a white solid. |

Protocol for the Synthesis of N-Benzylpropane-2-sulfonamide

This protocol describes a general method for the N-sulfonylation of a primary amine using this compound, mediated by molecular iodine.

Materials:

-

This compound

-

Benzylamine

-

Iodine (I₂)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Acetonitrile (CH₃CN)

Procedure:

-

To a solution of benzylamine (1.0 eq.) in acetonitrile (0.2 M), add this compound (1.2 eq.) and iodine (1.1 eq.).

-

Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-benzylpropane-2-sulfonamide.

Figure 3: A typical experimental workflow for the synthesis of a sulfonamide.

Conclusion and Future Outlook

This compound has established itself as a robust and versatile reagent for the introduction of the propan-2-sulfonyl group into organic molecules. Its stability, ease of handling, and diverse reactivity, particularly through radical-mediated pathways, make it a superior alternative to traditional sulfonylating agents in many applications. The continued development of novel initiation methods, such as photoredox and electrochemical catalysis, will undoubtedly expand the scope and utility of this valuable synthetic tool. For researchers in drug development, a thorough understanding of the mechanistic principles outlined in this guide is paramount for the rational design and efficient synthesis of the next generation of sulfonated therapeutics.

References

-

Recent Progress in Sulfonylation via Radical Reaction with Sodium Sulfinates, Sulfinic Acids, Sulfonyl Chlorides or Sulfonyl Hydrazides. (2020). ResearchGate. [Link]

-

Narasaka, K., Mochizuki, T., & Hayakawa, S. (1994). Generation of Sulfonyl Radicals from Sodium Sulfinates by Oxidation with Metallic Oxidants and Their Addition Reaction with Olefins. Chemistry Letters, 23(10), 1705-1708. [Link]

-

Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(18), 10826-10877. [Link]

-

Wang, L., et al. (2015). Synthesis of sulfonamides via I2-mediated reaction of sodium sulfinates with amines in an aqueous medium at room temperature. Green Chemistry, 17(5), 2824-2827. [Link]

-

Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. (2021). RSC Advances. [Link]

-

Recent advances of sodium sulfinates in radical reactions. (2022). ResearchGate. [Link]

-

Ghosh, A., et al. (2021). Organophotoredox Catalysis: Switchable Radical Generation from Alkyl Sodium Sulfinates for Sulfonylation and Alkylative Activation of C–C Bonds of Cyclopropenes. The Journal of Organic Chemistry, 86(17), 11583-11593. [Link]

-

The disproportionate coupling reaction of sodium sulfinates. (2020). ResearchGate. [Link]

-

This compound. PubChem. [Link]

-

Meng, X., et al. (2020). Electrochemically Enabled Sulfonylation of Alkynes with Sodium Sulfinates. Organic Letters, 22(17), 6827-6831. [Link]

Sources

- 1. An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonylation of Aryl Halides by Visible Light/Copper Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Visible light-induced sulfonylation with sulfinates as closed-shell radical acceptors - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Selective Synthesis of Sulfonamides and Sulfenamides from Sodium Sulfinates and Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]

- 9. Synthesis of sulfonamides via I2-mediated reaction of sodium sulfinates with amines in an aqueous medium at room temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to Sodium Propane-2-Sulfinate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

Sodium propane-2-sulfinate, a versatile and increasingly important reagent in modern organic synthesis, has garnered significant attention for its role in late-stage functionalization of complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, detailed protocols for its synthesis and application, and critical safety information. As a Senior Application Scientist, the aim is to present this information with technical accuracy and practical, field-proven insights to empower researchers in leveraging this powerful synthetic tool.

Chemical Identity and Molecular Structure

This compound, also known as sodium isopropylsulfinate, is an organosulfur compound with the chemical formula C₃H₇NaO₂S. It is the sodium salt of propane-2-sulfinic acid.

Molecular Structure:

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | sodium;propane-2-sulfinate | |

| CAS Number | 4160-19-4 | [1] |

| Molecular Formula | C₃H₇NaO₂S | |

| Molecular Weight | 130.14 g/mol | |

| InChI | InChI=1S/C3H8O2S.Na/c1-3(2)6(4)5;/h3H,1-2H3,(H,4,5);/q;+1/p-1 | |

| Canonical SMILES | CC(C)S(=O)[O-].[Na+] |

Physical and Chemical Properties

This compound is a white to off-white crystalline powder. A summary of its key physical and chemical properties is presented in Table 2.

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | White to off-white powder or crystals |

| Melting Point | 258 °C |

| Solubility | Soluble in water. |

| Stability | Stable under normal conditions. |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (D₂O):

-

A doublet for the six equivalent methyl protons (CH₃).

-

A septet for the single methine proton (CH).

¹³C NMR (D₂O):

-

A signal for the two equivalent methyl carbons (CH₃).

-

A signal for the methine carbon (CH).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by strong absorptions corresponding to the S=O stretching vibrations of the sulfinate group.

Expected Characteristic IR Peaks:

| Wavenumber (cm⁻¹) | Assignment |

| ~2970-2850 | C-H stretching (isopropyl group) |

| ~1465 and ~1380 | C-H bending (isopropyl group) |

| ~1050-950 | S=O stretching |

Mass Spectrometry (MS)

The mass spectrum of this compound would show the molecular ion peak and characteristic fragmentation patterns. The fragmentation would likely involve the loss of the sulfinate group or parts of the isopropyl group.

Synthesis of this compound

A common and reliable method for the synthesis of sodium sulfinates is the reduction of the corresponding sulfonyl chloride.[2][3]

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis from Propane-2-sulfonyl Chloride

Materials:

-

Propane-2-sulfonyl chloride

-

Sodium sulfite (Na₂SO₃)

-

Sodium bicarbonate (NaHCO₃)

-

Water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfite and sodium bicarbonate in water.

-

Heat the solution to 70-80 °C.

-

Slowly add propane-2-sulfonyl chloride to the heated solution with vigorous stirring.

-

Maintain the reaction mixture at 70-80 °C for 2-3 hours, monitoring the reaction by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product can be isolated by precipitation and filtration.

-

The crude product can be recrystallized from ethanol to yield pure this compound.[2]

Applications in Organic Synthesis: C-H Functionalization

This compound is a key reagent in radical-mediated C-H functionalization reactions, particularly for the late-stage modification of complex molecules and heterocycles.[4] These reactions are highly valued in drug discovery for their ability to rapidly generate analogues with improved properties.

General Reaction Scheme:

Caption: C-H Functionalization using this compound.

Experimental Protocol: C-H Isopropylation of Pyridine

Materials:

-

Pyridine

-

This compound

-

tert-Butyl hydroperoxide (TBHP, 70 wt. % in water)

-

Dichloromethane (DCM)

-

Water

Procedure:

-

To a solution of pyridine in a mixture of dichloromethane and water, add this compound.

-

Cool the mixture to 0 °C in an ice bath.

-

Add tert-butyl hydroperoxide dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the isopropylpyridine product.

Safety and Handling

This compound is an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work in a well-ventilated area or a fume hood.

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

GHS Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicology

The acute oral toxicity of alkyl sulfonates is generally considered to be moderate to low, with LD50 values typically ranging from 500 to 2000 mg/kg body weight for related compounds.[5][6] However, specific toxicological data for this compound is limited.

Stability and Storage

This compound is a stable solid under normal laboratory conditions. It should be stored in a tightly sealed container in a cool, dry place away from moisture.

References

- Medium to long chain alkyl and alkene sulfonates - Draft Evaluation st

- 1H NMR (D2O, 500 MHz, δ/ppm relative to TMS): 2.62 (s, 9H, -CH3), 2.88 (t, 2H - The Royal Society of Chemistry.

- SIDS Initial Assessment Report - American Cleaning Institute.

- alkyl sulfon

-

This compound | C3H7NaO2S | CID 23685748 - PubChem - NIH. [Link]

- 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0030059).

-

2-Propane sulfonic acid, sodium salt - the NIST WebBook. [Link]

-

13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0030058) - Human Metabolome Database. [Link]

-

TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts - e-Publications@Marquette. [Link]

-

Applications of Sulfinate Salts - Concordia's Spectrum. [Link]

-

(PDF) Toxicological properties and risk assessment of the anionic surfactants category: Alkyl sulfates, primary alkane sulfonates, and α-olefin sulfonates - ResearchGate. [Link]

-

C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Studies on the Toxicity of Two Alkyl Aryl Sulfonates* - ResearchGate. [Link]

-

Ambient temperature 1 H/13 C NMR spectra of sodium 3-(trimethylsilyl)propane-1-sulfonate (DSS) in D2 O referenced to external TMS: A discussion of these and closely related results. Corrections for the bulk magnetic susceptibility effect for aqueous NMR samples - ResearchGate. [Link]

-

SODIUM PROPANE-2-SULFONATE - precisionFDA. [Link]

-

Ambient temperature 1H/13C NMR spectra of sodium 3-(trimethylsilyl)propane-1-sulfonate (DSS) in D2O referenced to external TMS: A discussion of these and closely related results. Corrections for the bulk magnetic susceptibility effect for aqueous NMR samples - PubMed. [Link]

-

Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - NIH. [Link]

-

c-h-functionalization-of-pyridines - Ask this paper | Bohrium. [Link]

-

Thermogravimetric analysis - Wikipedia. [Link]

-

Sodium propane-2-sulfonate--water (1/1/1) | C3H9NaO4S - PubChem. [Link]

-

Thermogravimetric analysis (TGA) curves for a SnS (sodium sulfide) and b SnS2 (thiourea). [Link]

-

Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing). [Link]

-

Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC - NIH. [Link]

- US6399815B2 - Process for preparing a sulfinate - Google P

Sources

- 1. This compound | C3H7NaO2S | CID 23685748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US6399815B2 - Process for preparing a sulfinate - Google Patents [patents.google.com]

- 4. Ambient temperature 1H/13C NMR spectra of sodium 3-(trimethylsilyl)propane-1-sulfonate (DSS) in D2O referenced to external TMS: A discussion of these and closely related results. Corrections for the bulk magnetic susceptibility effect for aqueous NMR samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cleaninginstitute.org [cleaninginstitute.org]

- 6. ewg.org [ewg.org]

A Technical Guide to Sodium Propane-2-Sulfinate: Commercial Availability, Applications, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium propane-2-sulfinate (CAS No. 4160-19-4), also known as sodium isopropylsulfinate, is a versatile and increasingly utilized reagent in modern organic synthesis. As an organosulfur compound, it serves as a valuable precursor for the introduction of the isopropylsulfonyl moiety into a wide range of molecular scaffolds. Its stability, ease of handling, and reactivity make it an attractive alternative to more hazardous or less stable sulfonylating agents. This guide provides an in-depth overview of the commercial availability of this compound, its key applications in drug discovery and development, and a detailed protocol for its use in a representative synthetic transformation.

Chemical Properties and Structure

This compound is the sodium salt of 2-propanesulfinic acid. Its chemical structure and basic properties are summarized below.

| Property | Value |

| CAS Number | 4160-19-4 |

| Molecular Formula | C₃H₇NaO₂S |

| Molecular Weight | 130.14 g/mol [1] |

| Appearance | Typically a white to off-white solid |

| Synonyms | Sodium isopropylsulfinate, 2-Propanesulfinic acid sodium salt |

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk-scale needs. The purity of the commercially available reagent is typically high, often exceeding 95%. Below is a summary of some notable suppliers and their offerings.

| Supplier | Typical Purity | Notes |

| AK Scientific | 95%[2] | Offers various quantities for research purposes. |

| BLD Pharm | ≥95% | Provides product information and safety data.[3] |

| Sunway Pharm Ltd | ≥97%[2] | Offers a range of quantities from milligrams to grams. |

| Echemi | High Purity | A platform with a wide range of suppliers.[4][5] |

| Ambeed | High Purity | Provides comprehensive analytical data for their products. |

It is always recommended to consult the supplier's certificate of analysis for lot-specific purity and impurity profiles.

Applications in Drug Discovery and Development

The isopropylsulfonyl group is a common functional group in many pharmaceutically active compounds due to its ability to modulate physicochemical properties such as solubility, metabolic stability, and target binding affinity. This compound serves as a key building block for introducing this moiety.

Synthesis of Sulfones

A primary application of this compound is in the synthesis of sulfones. It can act as a nucleophile in substitution reactions with alkyl halides or other electrophiles to form isopropyl sulfones. This is a fundamental transformation in medicinal chemistry for the construction of drug candidates.

Use in Cancer Research

Recent patent literature discloses the use of this compound in the synthesis of substituted pyrido[3,4-d]pyrimidine derivatives.[6] These compounds are being investigated for their potential as cancer therapeutics.[6] In one example, it is used in a nucleophilic aromatic substitution reaction to displace a fluorine atom on the heterocyclic core.[6]

Development of Anti-Infective Agents

This compound has been employed in the synthesis of novel antileishmanial agents.[7][8][9] Specifically, it has been used to prepare 2-sulfonylmethyl-3-nitro-8-halogeno-imidazo[1,2-a]pyridine derivatives, which have shown promising activity against Leishmania parasites.[7][8][9] The introduction of the isopropylsulfonyl group was a key step in optimizing the pharmacokinetic properties of the lead compounds.[7][8][9]

Synthetic Protocol: Nucleophilic Substitution for the Synthesis of an Isopropyl Sulfone

The following is a representative, step-by-step protocol for the synthesis of an isopropyl sulfone using this compound as the nucleophile. This protocol is based on procedures described in the literature for the synthesis of biologically active molecules.[7][8][9]

Materials and Reagents:

-

Substrate (e.g., an alkyl halide or a heteroaryl halide)

-

This compound (1.5 - 3 equivalents)

-

Dimethyl sulfoxide (DMSO) or other suitable polar aprotic solvent

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane, ethyl acetate, hexanes)

Experimental Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask, add the substrate (1.0 equivalent) and this compound (1.5 - 3.0 equivalents).

-

Solvent Addition: Add a suitable volume of anhydrous DMSO to dissolve or suspend the reactants. The concentration will depend on the specific substrate and reaction scale.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to an elevated temperature (e.g., 80-140°C) as determined by the reactivity of the substrate.[6][7] Monitor the progress of the reaction by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate).

-

Extraction: Extract the aqueous layer with the organic solvent (e.g., 3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (saturated aqueous sodium chloride solution) to remove any residual water and DMSO.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired isopropyl sulfone.[6][7]

-

Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of an isopropyl sulfone using this compound.

Caption: General workflow for isopropyl sulfone synthesis.

Safety Information

This compound is generally considered to be a stable and relatively safe reagent to handle under standard laboratory conditions. However, as with all chemicals, it is important to consult the Safety Data Sheet (SDS) provided by the supplier before use. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The reaction and workup should be performed in a well-ventilated fume hood.

Conclusion

This compound is a commercially accessible and synthetically valuable reagent for the introduction of the isopropylsulfonyl moiety in organic synthesis. Its demonstrated utility in the preparation of compounds with potential applications in oncology and anti-infective therapy underscores its importance for researchers in drug discovery and development. The straightforward nature of its reactions, as exemplified in the provided protocol, makes it a reliable tool for the synthesis of complex molecules.

References

-

PubChem. This compound. [Link]

- Google Patents.

-

Primas, N., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Pharmaceuticals, 15(8), 998. [Link]

-

Primas, N., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. ResearchGate. [Link]

-

Primas, N., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. PubMed Central. [Link]

Sources

- 1. Isopropylsulfinicacid,sodiumsalt suppliers & manufacturers in China [m.chemicalbook.com]

- 2. Search Results - AK Scientific [aksci.com]

- 3. 69152-35-8|Sodium 2-methylpropane-2-sulfinate|BLD Pharm [bldpharm.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. echemi.com [echemi.com]

- 6. CN119894893A - Sulfone substituted pyrido [3,4-D ] pyrimidine derivatives for the treatment of cancer - Google Patents [patents.google.com]

- 7. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Stability and Storage of Sodium Propane-2-Sulfinate

Abstract

This technical guide provides a comprehensive overview of the chemical stability, recommended storage conditions, and analytical methodologies for assessing the integrity of sodium propane-2-sulfinate (iso-propylsulfinic acid sodium salt). Synthesizing foundational principles of sulfinate chemistry with modern pharmaceutical stability testing paradigms, this document is intended to be an essential resource for researchers, chemists, and professionals in drug development and chemical synthesis. We will explore the intrinsic stability of the sulfinate functional group, delineate its primary degradation pathways, and provide actionable, field-proven protocols for handling, storage, and the development of a robust stability-indicating analytical method.

Introduction: The Versatile Role of this compound

This compound, with the chemical formula C₃H₇NaO₂S, is an organosulfur compound that has garnered significant attention as a versatile synthetic building block.[1] As a stable, easy-to-handle solid, it serves as a valuable precursor for the introduction of the isopropylsulfonyl moiety in the synthesis of a wide range of organic compounds, including sulfones and sulfonamides, which are prevalent in pharmaceuticals and agrochemicals.[2] Compared to their free acid counterparts, sulfinate salts like this compound offer enhanced stability and are less prone to the rapid disproportionation that plagues sulfinic acids.[3] Understanding the stability profile of this reagent is paramount to ensuring its quality, efficacy in synthetic transformations, and the integrity of resulting products.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₇NaO₂S | [1] |

| Molecular Weight | 130.14 g/mol | [1] |

| CAS Number | 4160-19-4 | [1] |

| Appearance | White to off-white powder or crystals | [4] |

| Canonical SMILES | CC(C)S(=O)[O-].[Na+] | [5] |

Intrinsic Chemical Stability and Degradation Pathways

The stability of this compound is intrinsically linked to the chemistry of the sulfinate functional group. While generally considered bench-stable, particularly in its solid, salt form, it is susceptible to degradation under specific environmental and chemical stressors.[6] The primary degradation pathways of concern are oxidation and disproportionation.

Oxidative Degradation

The sulfur atom in the sulfinate moiety is in a +2 oxidation state and is susceptible to oxidation. The most common oxidative degradation product is the corresponding sulfonate, sodium propane-2-sulfonate. This conversion can be facilitated by atmospheric oxygen, particularly under harsh conditions, or by the presence of oxidizing agents.

Disproportionation

While significantly more stable than the free sulfinic acid, this compound can undergo disproportionation, especially under acidic conditions.[3] If the salt is exposed to acid, it will protonate to form propane-2-sulfinic acid, which is unstable and can disproportionate into sodium propane-2-sulfonate (the oxidized product) and S-(propan-2-yl) propane-2-thiosulfonate (the reduced product). Maintaining a neutral to slightly basic environment is key to preventing this degradation pathway.

Caption: Primary degradation pathways for this compound.

Recommended Storage and Handling Protocols

To maintain the integrity and purity of this compound, adherence to proper storage and handling procedures is critical. The primary environmental factors to control are moisture, air (oxygen), light, and temperature.

-

Moisture Control: this compound is hygroscopic and should be stored in a tightly sealed container in a dry environment. The use of a desiccator or a controlled low-humidity storage cabinet is highly recommended. Moisture can facilitate both oxidative degradation and hydrolysis.

-

Inert Atmosphere: To minimize oxidative degradation, it is best practice to store the compound under an inert atmosphere, such as nitrogen or argon. For long-term storage, flushing the container with an inert gas before sealing is advised.

-

Light Protection: While specific photostability data is not widely available, it is prudent to protect the compound from direct sunlight and strong artificial light sources. Storage in an amber glass bottle or an opaque container is recommended.

-